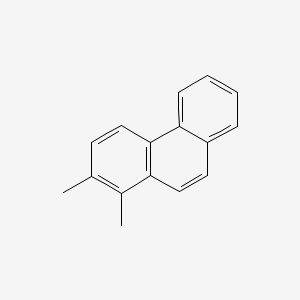

1,2-Dimethylphenanthrene

Description

Significance of Alkylated Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental and Biological Contexts

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds characterized by the presence of two or more fused aromatic rings. nih.gov They are environmental pollutants formed during the incomplete combustion of organic materials such as coal, oil, wood, and gas. nih.govmdpi.com Human exposure is common and can occur through inhalation of contaminated air, smoking, and ingestion of certain foods. nih.govregenesis.com

Alkylated PAHs (APAHs), which are PAHs with one or more alkyl groups attached to their aromatic core, are of particular environmental and biological significance. In many contaminated sites, APAHs are more abundant than their parent, non-alkylated compounds. nih.govnih.gov Studies have shown that APAHs can be more persistent in the environment and may exhibit higher toxicity than their parent PAHs. nih.gov For instance, some methylated PAHs are known to be more carcinogenic than the 16 PAHs prioritized for monitoring by the U.S. Environmental Protection Agency (EPA). researchgate.net The addition of methyl groups can influence the metabolic activation of these compounds into DNA-binding derivatives, which is a key step in their mechanism of carcinogenicity. researchgate.net Alkylated naphthalenes and phenanthrenes are often the primary APAH components found in environmental samples like topsoil in industrial areas. nih.gov

Role of Phenanthrene (B1679779) and its Derivatives as Core PAH Structures

Phenanthrene (C₁₄H₁₀) is a PAH composed of three fused benzene (B151609) rings in a non-linear arrangement. wikipedia.org It is a natural component of coal tar, from which it is commercially extracted, and is also formed during the combustion of organic materials. wikipedia.orgcanada.ca As a result, it is a ubiquitous environmental contaminant found in air, water, and soil. canada.canih.gov While phenanthrene itself is not classified as a human carcinogen by the International Agency for Research on Cancer (IARC), some of its derivatives have been identified as potential carcinogens. wikipedia.orgornl.gov

Phenanthrene and its derivatives serve as core structures for a wide range of chemical compounds, both natural and synthetic. scispace.com For example, the phenanthrene skeleton is found in bile acids, cholesterol, and steroids. regenesis.comwikipedia.org In the plant kingdom, numerous phenanthrene derivatives have been isolated, particularly from the Orchidaceae family, and have been studied for various biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. scispace.comnih.gov

Alkylated phenanthrenes are a prominent sub-group of PAHs found in crude oil and are considered key drivers of toxicity in developing fish exposed to oil spills. researchgate.net The toxicity and biological effects of phenanthrene derivatives are highly dependent on the type and position of the substituent groups on the phenanthrene core. nih.gov For instance, monomethylated phenanthrenes have been shown to be more potent activators of the human aryl hydrocarbon receptor than phenanthrene itself. researchgate.net The metabolism of different phenanthrene derivatives can lead to various intermediate products, some of which may be more toxic than the original compound. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-7-9-16-14(12(11)2)10-8-13-5-3-4-6-15(13)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWRLTWCQYWZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942429 | |

| Record name | 1,2-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20291-72-9 | |

| Record name | Phenanthrene, 1,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Dimethylphenanthrene

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures such as the phenanthrene (B1679779) core. These methods are valued for their efficiency and functional group tolerance.

A notable strategy for the synthesis of phenanthrene and its alkyl derivatives involves a palladium-catalyzed intramolecular Heck reaction followed by a reverse Diels-Alder reaction. researchgate.netespublisher.com This approach has been developed as a novel pathway for creating mono- and dialkyl phenanthrenes. The general methodology allows for the introduction of alkyl groups onto the newly formed benzene (B151609) ring of the phenanthrene system. espublisher.comespublisher.com The synthesis of dialkyl phenanthrenes, such as 1,2-dimethylphenanthrene, can be conceptualized through the reaction of a suitably substituted aromatic bromoaldehyde. espublisher.com

The reaction sequence typically begins with the formation of a diallylated intermediate from an aromatic bromoaldehyde. This intermediate then undergoes a ring-closing metathesis to form a cyclic precursor. The final step involves a palladium-catalyzed intramolecular cyclization, which proceeds via a Heck-type mechanism, followed by the elimination of a small molecule, such as formaldehyde (B43269) in related syntheses, to yield the aromatic phenanthrene core. researchgate.netespublisher.com

Table 1: Generalized Reaction Scheme for Dialkyl Phenanthrene Synthesis

| Step | Description | Key Reagents and Conditions |

| 1 | Formation of Homoallyl Alcohol | Aromatic Bromoaldehyde, Allyl Bromide, Indium |

| 2 | Diallylation | Sodium Hydride, Allyl Bromide, THF |

| 3 | Ring-Closing Metathesis | Grubbs' Catalyst |

| 4 | Cyclization/Aromatization | Pd(OAc)₂, PPh₃, Cs₂CO₃, DMF, 85-90°C |

Initially, a 6π electrocyclic ring-closure was considered as a potential mechanism for the palladium-catalyzed synthesis of 9,10-dihydrophenanthrene (B48381) derivatives. researchgate.netespublisher.com This proposed mechanism would involve the formation of a cyclic palladium complex followed by a disrotatory 6π electrocyclization. espublisher.com However, theoretical studies have suggested that an intramolecular Heck reaction pathway is energetically more favorable by a significant margin. This alternative mechanism is now more widely accepted for these transformations. espublisher.com In some instances, a 6π-electrocyclization can be the key step, for example, in the thermolysis of Diels-Alder intermediates to generate phenanthrene derivatives.

The initially proposed electrocyclic mechanism involves the oxidative addition of Pd(0) to the substrate, followed by coordination and rearrangement to form a cyclic O-Pd complex. This complex would then undergo a 6π electrocyclic ring closure. espublisher.com

A highly efficient one-pot, three-component domino reaction utilizing a palladium catalyst and norbornadiene has been developed for the synthesis of phenanthrene derivatives. beilstein-journals.org This method, often referred to as a Catellani-type reaction, involves the reaction of an aryl iodide, an ortho-bromoaryl derivative, and norbornadiene. acs.orgwikipedia.org Norbornadiene plays a dual role in this process; it acts as a transient directing group to facilitate ortho C-H activation and also serves as a source of ethylene (B1197577) through a retro-Diels-Alder reaction. acs.orgresearchgate.net

The catalytic cycle is complex, involving a sequence of oxidative addition, carbopalladation with norbornadiene, C-H activation to form a palladacycle, a second oxidative addition, reductive elimination, and finally, the retro-Diels-Alder extrusion of ethylene to form the phenanthrene product. wikipedia.orgsioc-journal.cn This methodology is noted for its high efficiency, broad substrate scope, and the ability to construct polysubstituted phenanthrenes in a single operation. beilstein-journals.orgresearchgate.net While a specific yield for 1,2-dimethylphenanthrene via this exact domino reaction is not detailed in the provided literature, the general applicability of the reaction to substituted aryl iodides suggests its utility for this target molecule.

Annulation Strategies via Naphthalene (B1677914) Systems

Annulation, the formation of a new ring onto an existing one, provides a classical and effective route to phenanthrenes starting from naphthalene derivatives.

A well-established route to 1,2-dimethylphenanthrene involves the annulation of a naphthalene system by utilizing the electrophilic character of a dicyanovinyl group. researchgate.net The synthesis begins with the Knoevenagel condensation of 3-(2-naphthyl)butan-2-one with malonodinitrile. This reaction forms the intermediate 2-(1-(naphthalen-2-yl)propylidene)malononitrile. The subsequent step is an acid-catalyzed cyclization of this intermediate. In the presence of a strong acid, such as concentrated sulfuric acid, the dicyanovinyl moiety acts as an electrophile, leading to the formation of the third aromatic ring and yielding 4-amino-1,2-dimethylphenanthrene-3-carbonitrile. researchgate.net

Table 2: Synthesis of 4-amino-1,2-dimethylphenanthrene-3-carbonitrile

| Step | Reactants | Conditions | Product |

| 1 | 3-(2-Naphthyl)butan-2-one, Malonodinitrile | Condensation | 2-(1-(Naphthalen-2-yl)propylidene)malononitrile |

| 2 | 2-(1-(Naphthalen-2-yl)propylidene)malononitrile | Concentrated H₂SO₄, cold | 4-amino-1,2-dimethylphenanthrene-3-carbonitrile |

To arrive at the final product, 1,2-dimethylphenanthrene, the functional groups introduced during the cyclization must be removed. researchgate.net The 4-amino-1,2-dimethylphenanthrene-3-carbonitrile intermediate undergoes hydrolysis and decarboxylation in an alkaline ethanolic solution under elevated temperature and pressure. This step removes the nitrile group at position 3 and results in 4-amino-1,2-dimethylphenanthrene. researchgate.netresearchgate.net

Table 3: Functional Group Transformations to 1,2-Dimethylphenanthrene

| Step | Starting Material | Key Reagents and Conditions | Product | Overall Yield |

| 1 | 4-amino-1,2-dimethylphenanthrene-3-carbonitrile | Alkaline ethanolic solution, ~220-230°C, ~3 MPa | 4-amino-1,2-dimethylphenanthrene | 50-52% (for both steps) |

| 2 | 4-amino-1,2-dimethylphenanthrene | Diazotization (e.g., NaNO₂, H₂SO₄), then H₃PO₂ | 1,2-Dimethylphenanthrene |

Classical and Historical Approaches to Alkylphenanthrene Synthesis

One of the most significant early contributions is the Haworth synthesis , which typically involves the Friedel-Crafts acylation of a naphthalene derivative with succinic anhydride. spcmc.ac.inlscollege.ac.in The resulting keto acid undergoes reduction and subsequent cyclization to form a hydroaromatic phenanthrene precursor, which is then aromatized, often through selenium or palladium catalysis, to yield the final phenanthrene. ias.ac.inspcmc.ac.in While versatile for producing various phenanthrene and its derivatives, the initial acylation step can lead to a mixture of regioisomers, necessitating separation procedures. spcmc.ac.in

Another classical approach is the Pschorr cyclization , which involves the intramolecular cyclization of a diazonium salt derived from an appropriately substituted cis-stilbene (B147466) derivative. This method provides a direct route to the phenanthrene nucleus.

These historical methods laid the groundwork for the synthesis of a wide array of alkylphenanthrenes, providing crucial reference compounds for the structural elucidation of natural products. ias.ac.ininsaindia.res.in

Adaptations of Protocols for Substituted Phenanthrenes (e.g., Bardhan–Sengupta Synthesis)

A landmark in the unambiguous synthesis of substituted phenanthrenes was the development of the Bardhan–Sengupta synthesis in 1932. ias.ac.ininsaindia.res.in This method became one of the most convenient and reliable approaches for constructing the phenanthrene ring system, particularly because it allowed for the controlled placement of substituents. ias.ac.in The classical protocol is renowned for its utility in synthesizing phenanthrene derivatives with defined structures, which was instrumental in confirming the structures of compounds isolated from natural sources. ias.ac.in

The general strategy of the Bardhan-Sengupta synthesis involves the cyclodehydration of a 2-(β-phenylethyl)cyclohexanol derivative. ias.ac.inspcmc.ac.in The key steps are:

Condensation of a cyclohexanone (B45756) derivative with a phenylethyl halide. For instance, the potassium salt of ethyl cyclohexanone-2-carboxylate is reacted with β-phenylethyl bromide. ias.ac.in

The resulting keto ester is hydrolyzed and decarboxylated to yield a 2-(β-phenylethyl)cyclohexanone. ias.ac.in

Reduction of the ketone, typically using sodium in moist ether, affords the corresponding cyclohexanol. ias.ac.in

The crucial step is the cyclodehydration of this alcohol using a dehydrating agent like phosphorus pentoxide, which drives the formation of an octahydrophenanthrene intermediate. ias.ac.in

The final step is dehydrogenation, commonly achieved by heating with selenium, to yield the fully aromatic phenanthrene ring system. ias.ac.inspcmc.ac.in

The power of the Bardhan-Sengupta synthesis lies in its adaptability for preparing substituted phenanthrenes. By using appropriately substituted starting materials (either the cyclohexanone or the phenylethyl moiety), specific alkylphenanthrenes can be targeted. For the synthesis of 1,2-Dimethylphenanthrene , a variation of this method starts with 2,3-dimethyl-2-cyclohexen-1-one (B3045704). acs.org This starting material can react with a phenethyl Grignard reagent, followed by cyclization and dehydrogenation to furnish the desired 1,2-dimethylphenanthrene skeleton. acs.org This approach provides a direct route to compounds of the 1,2-dimethylphenanthrene type. acs.org

Table 1: Overview of Classical Synthetic Approaches to Alkylphenanthrenes

| Synthesis Name | General Description | Starting Materials Example | Key Reagents | Outcome |

|---|---|---|---|---|

| Bardhan-Sengupta Synthesis | Cyclodehydration of a substituted 2-(β-phenylethyl)cyclohexanol followed by dehydrogenation. ias.ac.in | Ethyl cyclohexanone-2-carboxylate and β-phenylethyl bromide. ias.ac.in | P₂O₅, Se heat. ias.ac.in | Unambiguous synthesis of substituted phenanthrenes. ias.ac.in |

| Haworth Synthesis | Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by reduction, cyclization, and aromatization. spcmc.ac.in | Naphthalene and succinic anhydride. spcmc.ac.inlscollege.ac.in | AlCl₃, Zn(Hg)/HCl, HF, Pd/C. lscollege.ac.in | Synthesis of phenanthrene and its derivatives; can produce isomeric mixtures. spcmc.ac.in |

| Pschorr Cyclization | Intramolecular radical cyclization of a diazonium salt derived from a cis-stilbene. | α-(o-nitrophenyl)cinnamic acid. | NaNO₂, H₂SO₄, Copper powder. | Direct formation of the phenanthrene ring system. |

Directed Syntheses of Specific Hydroxylated Derivatives (e.g., 7-Hydroxy-1,2-dimethylphenanthrene)

The synthesis of specific hydroxylated derivatives of 1,2-dimethylphenanthrene is of interest for creating analogs of natural products and for structure-activity relationship studies. Classical methods have been successfully employed, and more contemporary strategies offer enhanced regioselectivity and efficiency.

A historical synthesis of 7-Hydroxy-1,2-dimethylphenanthrene was reported by Haworth and Sheldrick in 1934. acs.orgrsc.orgrsc.org Their approach was part of a broader investigation into alkylphenanthrenes and provided a key reference compound. rsc.orgrsc.org The synthesis started from 2,3-dimethyl-2-cyclohexen-1-one and m-methoxyphenethylmagnesium chloride. acs.org The resulting tertiary alcohol underwent cycloisomerization with stannic chloride. The final steps involved dehydrogenation to form the phenanthrene ring and subsequent demethylation of the methoxy (B1213986) group to yield the target 7-hydroxy derivative. acs.org

More recently, modern synthetic methodologies have been developed that allow for highly regioselective and efficient syntheses of substituted phenanthrenes, including hydroxylated derivatives. A powerful strategy combines directed ortho metalation (DoM) with Suzuki-Miyaura cross-coupling and a subsequent directed remote metalation (DreM) for cyclization. cdnsciencepub.comresearchgate.netgrafiati.comacs.org This approach provides a versatile and high-yielding route to single isomers of alkylphenanthrenes, which is a significant advantage over classical methods that often produce mixtures. cdnsciencepub.comgrafiati.com

The general sequence for this modern approach is as follows:

Directed ortho Metalation (DoM): A benzamide (B126) derivative is treated with a strong lithium base (e.g., s-BuLi) to selectively deprotonate the ortho position to the amide directing group. This is followed by quenching with an electrophile, such as a borate (B1201080) ester, to install a boronic acid. cdnsciencepub.comtandfonline.com

Suzuki-Miyaura Cross-Coupling: The newly formed boronic acid is coupled with a substituted aryl halide (e.g., a bromo-xylene) under palladium catalysis to form a biaryl compound. cdnsciencepub.comtandfonline.com

Directed remote Metalation (DreM) and Cyclization: The biaryl amide is then treated with a strong base to effect an intramolecular cyclization, forming a 9-phenanthrol. cdnsciencepub.comtandfonline.com

Final Conversion: The 9-phenanthrol can be converted to the desired phenanthrene. For hydroxylated phenanthrenes, the directing group itself (e.g., an O-carbamate) can be a precursor to the hydroxyl group. researchgate.netacs.org

This methodology has been explicitly used to synthesize a range of hydroxylated 1-methylphenanthrenes and various dimethylphenanthrenes, demonstrating its power for creating structurally diverse and complex phenanthrene derivatives with high precision. researchgate.netacs.orgtandfonline.comresearchgate.net

Table 2: Directed Synthesis Approaches to Hydroxylated Dimethylphenanthrenes

| Method | Key Strategy | Starting Materials Example | Key Reagents | Outcome |

|---|---|---|---|---|

| Haworth & Sheldrick Synthesis | Grignard reaction, cycloisomerization, dehydrogenation, and demethylation. acs.org | 2,3-dimethyl-2-cyclohexen-1-one and m-methoxyphenethylmagnesium chloride. acs.org | SnCl₄, Se, HBr/HOAc. acs.org | Synthesis of 7-Hydroxy-1,2-dimethylphenanthrene. acs.orgrsc.orgrsc.org |

| DoM-Suzuki-DreM | Directed metalation, cross-coupling, and remote metalation-cyclization. cdnsciencepub.comacs.org | N,N-diethylbenzamide and 3-bromo-o-xylene. cdnsciencepub.com | s-BuLi, Pd(OAc)₂, LDA, Tf₂O. cdnsciencepub.com | Regiospecific synthesis of single isomers of alkylphenanthrenes and their hydroxylated derivatives. cdnsciencepub.comacs.orgtandfonline.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-Dimethylphenanthrene |

| 7-Hydroxy-1,2-dimethylphenanthrene |

| Naphthalene |

| Succinic anhydride |

| Phenanthrene |

| cis-Stilbene |

| Ethyl cyclohexanone-2-carboxylate |

| β-Phenylethyl bromide |

| 2-(β-Phenylethyl)cyclohexanone |

| 2-(β-Phenylethyl)cyclohexanol |

| Octahydrophenanthrene |

| 2,3-Dimethyl-2-cyclohexen-1-one |

| m-Methoxyphenethylmagnesium chloride |

| 9-Phenanthrol |

| N,N-diethylbenzamide |

| 3-Bromo-o-xylene |

Reactivity and Chemical Transformations of 1,2 Dimethylphenanthrene

Chemical Stability and Intrinsic Reaction Propensities

Detailed kinetic modeling of the oxidation of 1,2-dimethylbenzene, a structural precursor, has shown it to be more reactive than its 1,3- and 1,4-isomers, which may suggest a higher intrinsic reactivity for the 1,2-substitution pattern in the resulting phenanthrene (B1679779) system under certain conditions. researchgate.net Key physical and chemical properties of 1,2-dimethylphenanthrene are summarized in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C16H14 |

| Molecular Weight | 206.288 g/mol |

| Melting Point | 142-143 °C |

| Boiling Point | 374 °C at 760 mmHg |

| Flash Point | 170.9 °C |

| Density | 1.084 g/cm3 |

| LogP (Octanol-Water Partition Coefficient) | 5.60 |

Oxidative Transformation Pathways

1,2-Dimethylphenanthrene can undergo oxidative transformations through several pathways, both environmentally and metabolically. These reactions typically target either the aromatic ring system or the methyl substituents.

In biological systems, the metabolic transformation of alkylated PAHs is a significant pathway. acs.org Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, often introduces oxygen to make the molecule more water-soluble. uib.noresearchgate.net For alkylated phenanthrenes, this can occur via two primary routes:

Direct chemical oxidation can also transform 1,2-dimethylphenanthrene. Strong oxidizing agents can lead to the formation of quinones, specifically phenanthrene-9,10-diones. rsc.org The table below summarizes the potential oxidative transformation products.

| Pathway | Key Reactants/Conditions | Primary Products | Reference |

|---|---|---|---|

| Metabolic Ring Dioxygenation | Cytochrome P450 Enzymes | Dimethyl-phenanthrene-dihydrodiols | uib.noresearchgate.net |

| Metabolic Benzylic Oxidation | Cytochrome P450 Enzymes | Hydroxymethyl- and Carboxy-phenanthrene derivatives (PAAs) | acs.orguib.nonih.gov |

| Chemical Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | Dimethylphenanthrene-9,10-diones | rsc.org |

Derivatization Reactions for Novel Analog Synthesis

The synthesis of 1,2-dimethylphenanthrene and its derivatives often involves multi-step chemical reactions that build the polycyclic system from smaller precursors. These synthetic routes inherently involve the derivatization of intermediates to construct the final target molecule and its analogs.

One established route to 1,2-dimethylphenanthrene involves the annulation of a naphthalene (B1677914) system. researchgate.net A detailed method describes the condensation of 3-(2-naphthyl)butan-2-one with malonodinitrile. researchgate.net The resulting product, a 2-naphthylalkylidenemalononitrile, is then treated with concentrated sulfuric acid to induce cyclization, forming 4-amino-1,2-dimethylphenanthrene-3-carbonitrile. researchgate.net Subsequent removal of the nitrile and amino functional groups through a sequence of hydrolysis, decarboxylation, diazotization, and reaction with hypophosphorous acid yields the final 1,2-dimethylphenanthrene. researchgate.net This pathway highlights how functional group manipulation is key to building the core structure.

Modern synthetic methods provide alternative strategies for creating 1,2-dimethylphenanthrene and its analogs. Palladium-catalyzed reactions, in particular, offer efficient ways to form the phenanthrene skeleton. researchgate.netespublisher.com For instance, a domino one-pot reaction catalyzed by a palladium/norbornadiene system has been reported to produce 1,2-dimethylphenanthrene in high yield (87%). researchgate.net Other strategies, such as directed ortho metalation (DoM) followed by Suzuki-Miyaura cross-coupling, have been successfully applied to the regiospecific synthesis of other dimethylphenanthrene isomers and could be adapted for the synthesis of novel 1,2-dimethylphenanthrene analogs. tandfonline.comacs.org

Derivatization can also involve the modification of the 1,2-dimethylphenanthrene molecule itself. For example, the synthesis of 2,4-dimethylphenanthrene-9,10-dione demonstrates how oxidation can be used to create quinone analogs, which are valuable in materials science and as synthetic intermediates. rsc.org

| Step | Precursor | Key Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 3-(2-naphthyl)butan-2-one | Malonodinitrile | 2-(1-methyl-2-(naphthalen-2-yl)propylidene)malononitrile |

| 2 | 2-(1-methyl-2-(naphthalen-2-yl)propylidene)malononitrile | Conc. H2SO4 | 4-amino-1,2-dimethylphenanthrene-3-carbonitrile |

| 3 | 4-amino-1,2-dimethylphenanthrene-3-carbonitrile | Alkaline hydrolysis & Decarboxylation | 4-amino-1,2-dimethylphenanthrene |

| 4 | 4-amino-1,2-dimethylphenanthrene | Diazotization & Hypophosphorous acid | 1,2-Dimethylphenanthrene |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 1,2-Dimethylphenanthrene, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental to its characterization.

High-resolution proton NMR (¹H NMR) spectroscopy of 1,2-Dimethylphenanthrene provides distinct signals for its aromatic and methyl protons. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), are indicative of the electronic environment and the proximity of neighboring protons.

A study detailing the synthesis of 1,2-Dimethylphenanthrene reported its ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) at 500 MHz. researchgate.net The observed chemical shifts and multiplicities provide a unique fingerprint for the molecule. Another study recorded the ¹H NMR spectrum at 200 MHz, also in CDCl₃. espublisher.com

The data from these studies are summarized in the interactive table below:

Interactive Data Table: ¹H NMR Spectroscopic Data for 1,2-Dimethylphenanthrene in CDCl₃

| Proton Assignment | Chemical Shift (δ) in ppm (500 MHz) researchgate.net | Multiplicity & Coupling Constant (J) (500 MHz) researchgate.net | Chemical Shift (δ) in ppm (200 MHz) espublisher.com | Multiplicity & Coupling Constant (J) (200 MHz) espublisher.com |

| H-10 | 8.71 | d, J = 8.3 Hz | 8.67 | d, J = 8.0 Hz |

| H-4 | 8.52 | d, J = 8.5 Hz | 8.49 | d, J = 8.4 Hz |

| H-5 | 8.06 | d, J = 9.2 Hz | 8.02 | d, J = 9.2 Hz |

| H-8 | 7.93 | dd, J = 7.8, 1.3 Hz | 7.87 | d, J = 8.4 Hz |

| H-3 | 7.81 | d, J = 9.2 Hz | 7.76 | d, J = 9.2 Hz |

| H-6, H-7, H-9 | 7.75 – 7.56 | m | 7.54-7.64 | m |

| 1-CH₃ | 2.77 | s | 2.66 | s |

| 2-CH₃ | 2.63 | s | 2.54 | s |

Note: The assignments of H-6, H-7, and H-9 are presented as a multiplet range due to signal overlap. The specific assignment of the methyl groups can vary between studies.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of 1,2-Dimethylphenanthrene. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents.

A detailed ¹³C NMR analysis was performed at 126 MHz in CDCl₃. The spectrum revealed distinct signals for all the unique carbon atoms in the molecule, including the quaternary carbons and the methyl carbons. researchgate.net

The following interactive table presents the ¹³C NMR chemical shifts for 1,2-Dimethylphenanthrene.

Interactive Data Table: ¹³C NMR Spectroscopic Data for 1,2-Dimethylphenanthrene in CDCl₃ (126 MHz) researchgate.net

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Aromatic/Quaternary Carbons | 135.73, 134.66, 131.84, 130.48, 130.38, 129.62, 128.75, 128.43, 126.30, 126.27, 125.72, 122.93, 122.77, 120.56 |

| 1-CH₃ | 22.06 |

| 2-CH₃ | 19.84 |

Note: Specific assignments for each aromatic and quaternary carbon are often complex and may require advanced 2D NMR techniques for definitive confirmation.

Variable Temperature (VT) NMR and Exchange Spectroscopy (EXSY) are powerful tools for investigating dynamic processes such as rotational barriers. acs.orgresearchgate.net For instance, these techniques have been used to study the rotational barriers in sterically hindered biaryl amides, which are precursors in the synthesis of some DMPs. acs.orgresearchgate.net In cases of conformational chirality, as seen in 4,5-dimethylphenanthrene (B14150737), steric effects can lead to observable shifts in the NMR signals. thieme-connect.de The application of two-dimensional EXSY methods can be used to study fast degenerate valence isomerization in complex polycyclic systems. thieme-connect.de These advanced NMR methods are crucial for a deeper understanding of the structure and conformational dynamics of substituted PAHs. ipb.ptdiva-portal.orgresearchgate.nethebmu.edu.cnnih.gov

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic spectrum that is highly specific to its structure and bonding.

Gas-phase IR spectroscopy is particularly valuable for studying PAHs as it minimizes intermolecular interactions, allowing for a clearer observation of the intrinsic molecular vibrations. Studies on various dimethylphenanthrenes, such as 1,9-DMP, 2,4-DMP, and 3,9-DMP, have been conducted in the gas phase. acs.orgacs.orgnih.gov These studies typically record spectra at elevated temperatures to achieve sufficient vapor pressure. acs.orgacs.orgnih.gov The substitution of methyl groups on the phenanthrene (B1679779) ring increases the local charge distribution, leading to a greater number of observable spectral lines compared to the parent phenanthrene molecule. acs.org While a specific gas-phase IR spectrum for 1,2-Dimethylphenanthrene is not detailed in the provided search results, the general findings for other DMPs are applicable.

To aid in the assignment of the numerous bands in the experimental IR spectra of DMPs, computational methods, particularly Density Functional Theory (DFT), are employed. acs.orgacs.orgnih.gov Calculations at levels such as B3LYP/6-311G** are used to predict harmonic and anharmonic vibrational frequencies and their corresponding intensities. acs.orgacs.org

However, direct comparison of calculated and experimental frequencies can be challenging. Therefore, methods like the scaled quantum mechanical (SQM) force field analysis are used to achieve more accurate assignments. nih.gov This involves scaling the calculated force fields to better match the experimental frequencies. nih.gov The potential energy distribution (PED) from these calculations helps in understanding the nature of the vibration at each frequency. acs.orgnih.gov Such correlative analysis has shown that for DMPs, the calculated methyl C-H stretching intensities can deviate more from experimental values compared to aromatic C-H and other non-C-H stretching bands. acs.orgnih.gov This combined experimental and computational approach is essential for a thorough vibrational analysis of complex molecules like 1,2-Dimethylphenanthrene.

Computational Chemistry Studies on 1,2 Dimethylphenanthrene

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. scispace.com This approach offers a balance between accuracy and computational cost, making it suitable for studying large polycyclic aromatic hydrocarbons (PAHs). mpg.de

For 1,2-dimethylphenanthrene, DFT calculations are crucial for determining its most stable three-dimensional shape, a process known as geometry optimization. nih.gov Standard procedures involve using functionals like B3LYP or PBE0 combined with basis sets such as the Pople-style 6-31G(d,p) or 6-311G**. acs.orgsci-hub.se These calculations find the minimum energy conformation on the potential energy surface, which corresponds to the equilibrium geometry of the molecule. sci-hub.se The absence of imaginary frequencies in subsequent vibrational calculations confirms that a true minimum has been located. researchgate.net

Once the geometry is optimized, DFT is used to calculate key electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO gap is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net DFT can also model how the placement of methyl groups on the phenanthrene (B1679779) backbone influences π-conjugation, which in turn affects the electronic properties and can be used to predict emission band shapes for comparison with experimental luminescence data.

| Parameter | Computational Method/Functional | Basis Set | Purpose |

|---|---|---|---|

| Geometry Optimization | B3LYP, PBE0 | 6-31G(d,p), 6-311G | Determine the lowest energy molecular structure. sci-hub.se |

| Electronic Properties (HOMO/LUMO) | B3LYP, PBE0 | 6-311++G(d,p) | Predict electronic transitions, reactivity, and stability. smolecule.com |

| Vibrational Frequencies | B3LYP | 6-311G | Simulate IR and Raman spectra for band assignment. acs.org |

Prediction and Assignment of Vibrational Frequencies and Intensities

Computational methods are essential for interpreting experimental vibrational spectra, such as infrared (IR) and Raman spectroscopy. chemrevlett.com For a molecule to be Raman active, its polarizability must change during the vibration. squarespace.com DFT calculations are widely employed to predict the vibrational frequencies and their corresponding intensities for molecules like dimethylphenanthrenes. acs.org

The process begins with an optimized molecular geometry at a chosen level of theory, for example, B3LYP/6-311G**. acs.org At this equilibrium geometry, harmonic vibrational frequencies are calculated. acs.org However, calculated harmonic frequencies often overestimate experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. researchgate.net To improve accuracy, the calculated frequencies are typically scaled using empirical scaling factors. researchgate.net

For a more rigorous assignment of complex spectra, the Scaled Quantum Mechanical (SQM) force field analysis method is often adopted. nih.govacs.org In this approach, the force constant matrix calculated in Cartesian coordinates is transformed into a matrix of nonredundant local coordinates, and these force fields are then scaled to precisely match the experimental frequencies. nih.gov The potential energy distribution (PED) is then calculated for each normal mode, which describes the contribution of individual local coordinates (like C-H stretching or ring bending) to each vibrational band. acs.org This detailed analysis allows for an unambiguous assignment of the observed spectral bands to specific molecular motions. nih.gov Studies on various dimethylphenanthrene isomers have successfully used this methodology to assign their gas-phase infrared spectra. acs.orgacs.org

| Vibrational Mode | Experimental Frequency (cm⁻¹) | DFT-Calculated Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C–H Stretch | 3040–3080 | 3050–3100 smolecule.com |

| Methyl Group Asymmetric Stretch | ~2960 | 2950–2980 smolecule.com |

Mechanistic Investigations of Synthetic and Degradation Pathways

Computational chemistry offers a way to explore the detailed step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For 1,2-dimethylphenanthrene, this includes investigating the pathways for its synthesis and environmental or metabolic degradation. While specific computational studies on the reaction mechanisms for 1,2-dimethylphenanthrene are not widely documented, the general methodologies are well-established.

Synthetic routes to phenanthrene derivatives often involve reactions like photochemical or thermal 6π-electrocyclization. smolecule.com DFT calculations can be used to map the potential energy surface of such reactions. mpg.de This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. mpg.de The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. researchgate.net For example, in the synthesis of phenanthrenes via the cyclization of diarylhexatrienes, computations could elucidate the conrotatory ring-closure mechanism and the subsequent aromatization steps. smolecule.com Similarly, understanding the mechanism of palladium-catalyzed coupling reactions, another route to phenanthrenes, can be aided by computational modeling of the catalytic cycle. espublisher.com

Regarding degradation, computational studies can model processes like oxidation or metabolism. These investigations can help predict the most likely sites on the 1,2-dimethylphenanthrene molecule for enzymatic attack and identify the subsequent reaction products, contributing to an understanding of its mutagenicity and environmental fate.

Crystal Structure Prediction (CSP) Methodologies for Polymorph Identification

The arrangement of molecules in a solid-state crystal lattice dictates many of the material's properties. Crystal Structure Prediction (CSP) is a computational field that aims to predict the most stable crystal packing arrangements, or polymorphs, of a given molecule from its chemical diagram alone. rsc.org This is particularly relevant for dimethylphenanthrenes (DMPs), as steric hindrance from the methyl groups can lead to varied and inefficient molecular packing.

A common CSP workflow involves generating a large number of plausible crystal structures using algorithms like the random structure generator, Genarris, or genetic algorithms (GAs) implemented in codes like GAtor. rsc.orgrsc.org These generated structures are then ranked by their stability, which is calculated using increasingly accurate methods. rsc.org Initial ranking might use empirical force fields, followed by more precise energy calculations using dispersion-inclusive DFT methods. rsc.org The experimental structure is expected to be among the most stable, lowest-energy predicted structures. rsc.org

For example, a CSP study on 4,5-dimethylphenanthrene (B14150737) successfully generated the experimental crystal structure and ranked it as the most stable using DFT methods. rsc.org The study highlighted how genetic algorithms can effectively explore the potential energy surface to find stable packing motifs. rsc.org Such methodologies are directly applicable to 1,2-dimethylphenanthrene to predict its likely polymorphs and understand how intermolecular forces, such as van der Waals interactions, govern its solid-state packing.

Conformational Analysis and Rotational Barrier Computations

For flexible molecules, understanding the different spatial arrangements of atoms (conformations) and the energy required to interconvert between them is crucial. While the phenanthrene core of 1,2-dimethylphenanthrene is rigid, the two methyl groups can rotate. Computational methods are used to perform conformational analysis and calculate the energy barriers for this rotation. acs.org

The process involves calculating the molecule's total energy as a function of the dihedral angle of a methyl group's C-C bond. researchgate.net The lowest energy orientation corresponds to the ground state conformation, while the highest energy point represents the transition state for rotation. acs.org The energy difference between these two states is the rotational barrier. acs.org

Metabolism and Biological Interactions of 1,2 Dimethylphenanthrene

Biotransformation Pathways and Metabolite Profiling

The biotransformation of 1,2-dimethylphenanthrene involves initial oxidative attacks followed by conjugation reactions, with the position of the methyl groups influencing the primary sites of metabolism.

The initial and rate-limiting step in the metabolism of PAHs like 1,2-dimethylphenanthrene is oxidation mediated by the cytochrome P450 (CYP) family of enzymes. nih.govnih.goviarc.fruib.no These enzymes introduce oxygen into the stable aromatic structure, converting the lipophilic parent compound into more reactive and polar metabolites such as epoxides and phenols. nih.goviarc.fr Specifically, CYP1A1 and CYP1B1 are known to be involved in the initial epoxygenation of PAHs. nih.gov This enzymatic action is a prerequisite for both detoxification and, in some cases, metabolic activation to carcinogenic species. nih.govresearchgate.net The metabolic process for alkylated PAHs can occur on either the aromatic rings or the alkyl side chains. uib.noresearchgate.net

Following the initial CYP-mediated epoxygenation, the resulting epoxides can be hydrolyzed by the enzyme epoxide hydrolase to form dihydrodiols. nih.goviarc.fr For phenanthrene (B1679779) and its derivatives, several isomeric dihydrodiols can be formed. aacrjournals.orgresearchgate.net The formation of a "bay-region" dihydrodiol-epoxide is a critical step in the carcinogenic activation of many PAHs. aacrjournals.orgnih.gov In the case of tumorigenic dimethylphenanthrene isomers, such as 1,4-dimethylphenanthrene (B1210028), metabolism favors the formation of a 7,8-dihydrodiol, which is a precursor to a bay-region dihydrodiol-epoxide. nih.gov Conversely, for non-carcinogenic isomers like 3,6-dimethylphenanthrene (B75243), the major metabolite is the 9,10-dihydrodiol, which is formed at the K-region and is considered a detoxification pathway. nih.gov Studies on methylphenanthrenes suggest that mutagenic activity is associated with the inhibition of this 9,10-dihydrodiol formation. aacrjournals.orgnih.gov

Phase I metabolites, including phenols and dihydrodiols, undergo Phase II conjugation reactions to further increase their polarity and facilitate excretion. nih.goviarc.fr These reactions involve covalent bonding to endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866) (GSH). nih.govacs.org

Recent studies have identified the formation of polycyclic aromatic acids (PAAs) as a significant metabolic pathway for alkyl-PAHs. uib.noresearchgate.net This process involves the oxidation of a methyl group on the side chain to a carboxylic acid. uib.no Research on Atlantic haddock exposed to 1,4-dimethylphenanthrene confirmed the biotransformation to PAA metabolites. uib.noresearchgate.net Furthermore, studies have identified metabolites from the mercapturic acid pathway, including glutathione, cysteinylglycine, cysteine, and mercapturic acid S-conjugates, for 1,4-dimethylphenanthrene. nih.govacs.org

The presence of alkyl substituents on the PAH skeleton introduces an alternative site for metabolic attack: the alkyl group itself (benzylic oxidation). uib.noresearchgate.net Studies on various alkylated PAHs, including phenanthrenes, have shown that alkyl substitution tends to shift the focus of oxidative metabolism from the aromatic ring to the alkyl side chain. nih.govresearchgate.netnih.gov The highly reactive benzylic position of alkyl-substituted aromatics is susceptible to oxidation by the cytochrome P450 system. researchgate.net This side-chain oxidation can lead to the formation of alcohols, which can be further oxidized to form carboxylic acids (PAAs). uib.no For example, the primary metabolic pathway for 3,6-dimethylphenanthrene involves the mono-oxidation of a methyl group. semanticscholar.org This shift towards side-chain oxidation is generally considered a detoxification route, as it competes with the formation of potentially mutagenic dihydrodiol-epoxides on the aromatic ring. researchgate.net

Structure-Activity Relationships (SAR) Governing Bioactivity

The structure-activity relationships (SAR) for the tumorigenic activity of dimethylphenanthrenes are well-defined and highlight the critical role of the molecule's three-dimensional structure in its biological activity.

The primary determinants for a dimethylphenanthrene isomer to be a potent tumor initiator are:

Presence of a Bay-Region Methyl Group: The methyl group must be located in the sterically hindered "bay region" of the molecule. For phenanthrene, this corresponds to the area between positions 4 and 5. A methyl group at position 4 (as in 1,4- and 4,10-DMP) fulfills this requirement. nih.govaacrjournals.orgaacrjournals.org This methyl group is believed to facilitate the formation of a highly carcinogenic bay-region diol epoxide metabolite. nih.gov

Inhibition of K-Region Metabolism: The metabolic pathway must favor the formation of a dihydrodiol at the bay region rather than at the "K-region" (the 9,10-bond). The presence of methyl groups can influence the site of metabolic oxidation. For isomers like 3,6-dimethylphenanthrene, the primary metabolite is the non-carcinogenic 9,10-dihydrodiol. nih.gov In contrast, the tumorigenic 1,4- and 4,10-dimethylphenanthrenes are metabolized predominantly to the 7,8-dihydrodiol, which is a precursor to the bay-region diol epoxide. nih.govnih.gov

An Unsubstituted Angular Ring and a Free Peri Position: For significant tumorigenicity, the phenanthrene must have an unsubstituted angular ring adjacent to a free peri position (the position next to the angular ring). nih.govaacrjournals.org

Based on these established SAR principles, 1,2-dimethylphenanthrene is predicted to be biologically inactive as a tumor initiator. Its methyl groups are not situated in the bay region, and therefore it lacks the key structural feature required to be metabolically activated to a potent carcinogenic diol-epoxide. This is consistent with the observed inactivity of other isomers that lack a bay-region methyl group. aacrjournals.org

Environmental Occurrence, Fate, and Transport of 1,2 Dimethylphenanthrene

Natural and Anthropogenic Sources

The distribution of 1,2-Dimethylphenanthrene in the environment is a result of both natural and anthropogenic processes. nih.gov Sources are typically categorized as either petrogenic (related to petroleum and its formation) or pyrogenic (related to combustion). nih.gov

Petrogenic sources are a primary origin for 1,2-Dimethylphenanthrene. Alkylated PAHs are characteristic components of petroleum and related fossil fuels. nih.gov The compound is formed over geological timescales from the organic matter of microscopic marine life, such as plankton, that has been subjected to heat and pressure. louisiana.gov

Crude Oil: 1,2-Dimethylphenanthrene, along with other phenanthrenes and anthracenes, is found in virgin petroleum. nih.gov Petrogenic mixtures are typically rich in low molecular weight and alkyl-substituted PAHs. nih.gov

Sedimentary Rock: As a component of petroleum, it is also found within the source rocks where hydrocarbons are generated. Studies have identified 1,2-Dimethylphenanthrene in organic-rich sedimentary rocks like black shale and dark-grey mudstone. cup.edu.cn

Coal Extracts: Coal, formed from terrestrial plant matter, is another significant petrogenic source. nih.gov The analysis of coal extracts often reveals the presence of various PAHs, including dimethylphenanthrenes, which serve as biomarkers to indicate the origin and thermal maturity of the organic matter.

| Petrogenic Source | Description | Associated Compounds |

|---|---|---|

| Crude Oil | Naturally occurring liquid fossil fuel formed from ancient marine organisms. louisiana.gov | Phenanthrenes, Anthracenes, Chrysenes, Perylenes nih.gov |

| Sedimentary Rock | Rocks like shale and mudstone rich in organic matter (kerogen) that generate hydrocarbons. louisiana.govcup.edu.cn | 1,2-Dimethylphenanthrene, other Dimethylphenanthrene isomers cup.edu.cn |

| Coal | A combustible sedimentary rock formed from ancient terrestrial plant matter. nih.gov | Vitrinite, Liptinite, Inertinite nih.gov |

Pyrogenic sources, which involve the incomplete combustion of organic materials, also contribute to the environmental load of 1,2-Dimethylphenanthrene. nih.gov The high temperatures of combustion tend to favor the formation of parent (unsubstituted) PAHs over their alkylated counterparts. researchgate.net However, methylated substances are known to be produced during the pyrolysis of materials like wood. nih.gov

Fossil Fuel Combustion: The burning of coal, oil, and natural gas for energy and transportation is a major source of pyrogenic PAHs.

Biomass Burning: Natural forest fires and the deliberate burning of wood and other biomass release a complex mixture of organic compounds into the atmosphere, including various PAHs. researchgate.netcopernicus.org Soot, a primary component of this smoke, is a carrier for these compounds. researchgate.net

Waste Incineration: The incineration of municipal and industrial waste is another significant pyrogenic source.

Complex organic compounds, including hydrocarbons, are not unique to Earth. They have been detected in extraterrestrial materials, providing insights into the chemistry of the early solar system. louisiana.gov

Carbonaceous Chondrite Meteorites: These primitive meteorites are rich in carbon and contain a diverse array of organic molecules. nih.govnasa.gov Analysis of meteorites like the Murchison meteorite has revealed thousands of different organic compositions, confirming that the building blocks of complex molecules exist beyond Earth. nih.gov Traces of hydrocarbons found in these meteorites support the extraterrestrial hypothesis for the origin of some organic matter. louisiana.gov

Interplanetary Dust Particles (IDPs): IDPs collected in the Earth's stratosphere also show primitive, chondritic compositions and are known to contain organic material, further indicating the widespread presence of these compounds in the solar system. nasa.gov

Environmental Partitioning and Behavior

The fate and transport of 1,2-Dimethylphenanthrene in the environment are largely dictated by its physicochemical properties, particularly its low water solubility and high affinity for organic matter.

As a polycyclic aromatic hydrocarbon, 1,2-Dimethylphenanthrene is hydrophobic, meaning it repels water. researchgate.net This characteristic is fundamental to its environmental behavior.

Low Aqueous Solubility: Due to its hydrophobicity, 1,2-Dimethylphenanthrene does not readily dissolve in water. Its solubility decreases as molecular weight increases within the PAH class. researchgate.net

Partitioning into Organic Phases: Instead of remaining in the aqueous phase, the compound preferentially partitions into more organic-like environments. researchgate.net In the environment, this means it will sorb strongly to organic carbon present in soil, sediments, and suspended particulate matter. api.orgmtu.edu This partitioning behavior is quantified by coefficients such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). A high Kow value indicates a strong tendency to move from water into a lipid-like phase (octanol), which serves as a surrogate for the fatty tissues of organisms.

| Partitioning Coefficient | Symbol | Environmental Significance |

|---|---|---|

| Octanol-Water Partition Coefficient | Kow | Measures the ratio of a chemical's concentration in octanol (B41247) versus water at equilibrium. High log Kow values indicate hydrophobicity and a tendency to associate with lipids and organic matter. mtu.edu |

| Organic Carbon-Water Partition Coefficient | Koc | Describes the partitioning of a chemical between organic carbon in soil or sediment and water. It is a key parameter for predicting the mobility of organic pollutants in the subsurface. mtu.edu |

This strong sorption to solids means that rivers, lakes, and oceans act as sinks, with 1,2-Dimethylphenanthrene accumulating in the bottom sediments rather than in the water column.

The tendency of 1,2-Dimethylphenanthrene to partition out of water and into organic phases drives its potential for uptake and accumulation in living organisms.

Bioavailability: Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by an organism. epa.gov While 1,2-Dimethylphenanthrene may be present in high concentrations in sediment, its strong sorption to organic carbon can limit its immediate availability to aquatic organisms. api.org The fraction that is truly dissolved in water is generally considered the most bioavailable. api.org

Bioaccumulation: Bioaccumulation is the process by which a chemical's concentration in an organism exceeds that in the surrounding environment (e.g., water). api.org Due to its hydrophobic and lipophilic ("fat-loving") nature, 1,2-Dimethylphenanthrene has a high potential to bioaccumulate. api.org It can be absorbed from the water across gills or from the diet and will accumulate in the fatty tissues of fish, invertebrates, and other aquatic life. This process occurs when the rate of chemical uptake is greater than the rate of elimination through metabolic processes or excretion. api.orgnih.gov

Persistence and Degradation Pathways in Environmental Matrices

The environmental fate of 1,2-dimethylphenanthrene, like other PAHs, is governed by a combination of physical, chemical, and biological processes that determine its persistence and transformation in various environmental compartments such as soil, water, and air.

Abiotic Transformation Processes (e.g., Photolysis)

Abiotic transformation processes, particularly photolysis, can contribute to the degradation of PAHs in the environment. Photolysis involves the breakdown of chemical compounds by light energy. For PAHs, this process is most significant in the atmosphere and on surfaces exposed to sunlight, such as soil or water surfaces. ag.gov

While specific photolysis studies on 1,2-dimethylphenanthrene are not extensively detailed in the provided research, the general principles of PAH photochemistry can be applied. The process for phenanthrene-based compounds involves the absorption of ultraviolet (UV) radiation, leading to the formation of electronically excited states. These excited molecules can then undergo various reactions, including fragmentation and oxidation, leading to the formation of simpler, often more water-soluble and biodegradable compounds. nih.govnih.gov For instance, photochemical experiments on other phenanthrene (B1679779) derivatives have shown that irradiation can lead to fragmentation and the generation of new chemical species. nih.gov The rate and extent of photolysis are influenced by factors such as light intensity, the presence of other atmospheric compounds (like hydroxyl radicals), and the medium in which the PAH is present. ag.gov

Biotic Degradation Processes (e.g., Microbial Metabolism)

Biotic degradation by microorganisms is a primary pathway for the removal of PAHs from the environment. frontiersin.org Various bacteria, fungi, and algae have demonstrated the ability to metabolize phenanthrene and its alkylated derivatives. frontiersin.orgnih.gov The presence of methyl groups on the aromatic rings, as in 1,2-dimethylphenanthrene, can influence the rate and pathway of microbial degradation compared to the parent compound, phenanthrene.

Microbial degradation of phenanthrene typically initiates with an attack by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus. nih.govresearchgate.net This initial step leads to the formation of cis-dihydrodiols. For phenanthrene, this oxidation can occur at different positions, primarily the 1,2-, 3,4-, and 9,10- carbons. researchgate.netnih.gov

Attack at the 3,4-position: This is a common and dominant pathway in many bacteria, such as Stenotrophomonas maltophilia and soil pseudomonads. researchgate.netnih.gov It leads to the formation of cis-3,4-dihydroxy-3,4-dihydrophenanthrene, which is further metabolized to 1-hydroxy-2-naphthoic acid. nih.govnih.gov

Attack at the 1,2-position: Some bacteria can also initiate degradation via dioxygenation at the 1,2-carbons. nih.gov

Attack at the 9,10-position (K-region): This pathway results in the formation of cis-9,10-dihydroxy-9,10-dihydrophenanthrene. nih.gov

Following the initial dioxygenation, the resulting diols undergo further enzymatic reactions, including dehydrogenation to form dihydroxyphenanthrenes. The aromatic rings are then cleaved, either through ortho- or meta-cleavage pathways, leading to the formation of various intermediates such as naphthoic acids, naphthalenediols, and eventually compounds that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

The degradation of 1,2-dimethylphenanthrene would likely follow similar pathways, although the methyl groups at the 1 and 2 positions could sterically hinder the enzymatic attack at these specific carbons. This might favor initial oxidation at other positions, such as the 3,4- or 9,10- carbons. Additionally, the methyl groups themselves can be subject to oxidation, potentially leading to the formation of corresponding carboxylic acids, a metabolic route observed for other alkylated PAHs in fish. nih.gov

| Microbial Genus | Key Degradation Characteristic | Reference |

|---|---|---|

| Mycobacterium | Capable of degrading PAHs with more than two rings; utilizes multiple dioxygenase attack sites (e.g., 3,4- and 9,10- positions). | nih.govnih.gov |

| Pseudomonas | Metabolizes phenanthrene via 3,4-dihydroxyphenanthrene, leading to 1-hydroxy-2-naphthoic acid. | nih.gov |

| Stenotrophomonas | Demonstrates multiple degradation pathways for phenanthrene, with 3,4-dioxygenation being the most dominant. | researchgate.netnih.gov |

| Achromobacter | Known to degrade hydrocarbons, including phenanthrene, in polluted environments. | frontiersin.org |

| Sphingomonas | Able to utilize phenanthrene and methylphenanthrenes as a sole carbon source. | researchgate.net |

Utility as a Molecular Biomarker in Geochemical and Environmental Forensics Studies

Molecular biomarkers, or "chemical fossils," are organic compounds in geological materials that can be traced back to a particular biological origin. 1,2-Dimethylphenanthrene and other alkylated PAHs serve as important biomarkers in geochemistry and environmental forensics. medwinpublisher.orgeolss.net

In geochemical studies , the distribution and relative abundance of different alkylated phenanthrene isomers are used to assess the thermal maturity of crude oils and source rocks. medwinpublisher.orgresearchgate.net As organic matter in sediments is subjected to increasing temperature and pressure during burial, the composition of aromatic hydrocarbons changes in a predictable manner. Specific ratios of dimethylphenanthrene isomers can be correlated with vitrinite reflectance (%Ro), a standard measure of thermal maturity. medwinpublisher.org These parameters help petroleum geologists understand the generation history of hydrocarbons in a sedimentary basin. medwinpublisher.org For example, certain dimethylphenanthrene ratios can indicate whether crude oil has reached the peak or late oil generation window. medwinpublisher.org

In environmental forensics , the analysis of PAH profiles, including 1,2-dimethylphenanthrene, helps in source apportionment—differentiating between contamination from various sources. esaa.orgitrcweb.org PAH sources are broadly categorized as petrogenic or pyrogenic.

Petrogenic PAHs originate from unburned petroleum products like crude oil and diesel. Their chemical signature is typically dominated by alkylated PAHs over the parent compounds. esaa.org

Pyrogenic PAHs are formed during the incomplete combustion of organic materials such as wood, coal, and gasoline. Their signature shows a higher proportion of parent, non-alkylated PAHs. esaa.org

By analyzing the relative abundance of 1,2-dimethylphenanthrene compared to its parent compound phenanthrene and other PAHs, forensic investigators can distinguish between pollution from an oil spill (petrogenic) and pollution from combustion sources like vehicle exhaust or industrial emissions (pyrogenic). esaa.org This "chemical fingerprinting" is a critical tool for identifying responsible parties in contamination events and for understanding the transport and fate of pollutants in the environment. itrcweb.orgepa.gov

Furthermore, metabolites of phenanthrenes can serve as biomarkers of PAH exposure in living organisms. mdpi.comnih.gov For example, the detection of phenanthrene tetraols (PheT) in urine or blood can quantify uptake and metabolic activation of PAHs. mdpi.comdigitellinc.com While this is more established for the parent compound, the metabolism of alkylated phenanthrenes like 1,2-dimethylphenanthrene to corresponding acid products in fish suggests their metabolites could also be indicative biomarkers for assessing oil pollution. nih.gov

| Field of Study | Specific Application | Principle of Use | Reference |

|---|---|---|---|

| Geochemistry | Thermal maturity assessment of crude oil and source rocks. | Ratios of dimethylphenanthrene isomers change predictably with increasing temperature and pressure. | medwinpublisher.org |

| Environmental Forensics | Source apportionment of PAH contamination. | Distinguishing between petrogenic (high alkylated PAHs) and pyrogenic (low alkylated PAHs) sources. | esaa.org |

| Ecotoxicology | Potential biomarker for assessing oil pollution exposure in organisms. | Metabolites of alkylated PAHs can be detected in biological samples (e.g., fish bile). | nih.gov |

Derivatives and Analogs of 1,2 Dimethylphenanthrene

Targeted Synthesis of Functionalized 1,2-Dimethylphenanthrenes

The ability to strategically introduce functional groups onto the 1,2-dimethylphenanthrene scaffold is crucial for developing derivatives with tailored properties. A notable example is the synthesis of 7-Hydroxy-1,2-dimethylphenanthrene, which demonstrates a targeted approach to functionalization. While specific synthetic schemes for a wide array of functionalized 1,2-dimethylphenanthrenes are not extensively detailed in the provided literature, the synthesis of this hydroxylated derivative serves as a key example of how the core molecule can be chemically modified. Such modifications are essential for creating analogs with altered electronic properties, solubility, and biological activity, paving the way for their use in more advanced applications.

Exploration of Structure-Function Relationships within Dimethylphenanthrene Isomers

The biological activity of dimethylphenanthrene isomers is highly dependent on the specific arrangement of the methyl groups on the phenanthrene (B1679779) framework. This has been a subject of investigation in toxicology and pharmacology, particularly concerning their mutagenic and carcinogenic potential.

Studies have shown that the positioning of methyl groups can significantly impact the metabolic activation and DNA-binding properties of these compounds. For instance, among various methylphenanthrene isomers, 1- and 9-methylphenanthrene were identified as mutagenic. When disubstituted phenanthrenes were assayed, 1,4-dimethylphenanthrene (B1210028) was found to be active in the presence of metabolic activation and exhibited potent tumor-initiating activity on mouse skin. In contrast, other isomeric methylphenanthrenes did not show such activity.

The underlying reason for these differences in biological activity is linked to their metabolic pathways. The presence and position of methyl groups can influence the formation of dihydrodiols, which are precursors to the ultimate carcinogenic "bay-region" dihydrodiol-epoxides. Specifically, inhibition of 9,10-dihydrodiol formation was positively associated with mutagenic activity. Furthermore, a 4-methyl substituent was found to direct dihydrodiol formation at the 1,2- or 7,8-positions, and the presence of a bay-region methyl group is thought to contribute to the tumorigenic response of 1,4-dimethylphenanthrene.

Beyond carcinogenicity, the structure of alkyl-phenanthrenes also influences other biological effects such as cardiotoxicity in fish embryos. While the parent compound, phenanthrene, can cause developmental cardiotoxicity, its alkylated homologs, including various dimethylphenanthrenes, also exhibit cardiotoxic effects. The specific nature and potency of these effects are tied to the alkyl substitution pattern, highlighting a clear structure-activity relationship.

The table below summarizes the biological activity of selected dimethylphenanthrene isomers based on available research findings.

| Compound Name | Biological Activity |

| 1,4-Dimethylphenanthrene | Mutagenic with metabolic activation, Potent tumor-initiating activity |

| Other Dimethylphenanthrene Isomers | Varied cardiotoxic effects |

Development of 1,2-Dimethylphenanthrene-Based Materials and Ligand Systems

While the primary focus of research on 1,2-dimethylphenanthrene has been on its toxicological properties, there is emerging interest in its potential as a building block for novel materials and ligand systems. The rigid, aromatic structure of the phenanthrene core provides a robust scaffold for the design of new functional molecules.

In the field of materials science, the structural characteristics of phenanthrene derivatives are being explored for their potential in creating organized molecular assemblies. For example, the crystal structure of 4,5-dimethylphenanthrene (B14150737) has been a subject of computational prediction studies, which are crucial for the rational design of molecular crystals with desired electronic and photophysical properties. Although specific applications for 1,2-dimethylphenanthrene-based materials are still in their nascent stages, the fundamental understanding of their solid-state packing and intermolecular interactions is a critical first step.

In the realm of coordination chemistry, polycyclic aromatic hydrocarbons can serve as ligands for transition metals, forming organometallic complexes. While there are no specific examples of 1,2-dimethylphenanthrene being used as a ligand in the provided search results, the general principles of organometallic chemistry suggest that its π-system could coordinate to a metal center. The development of such ligand systems could lead to new catalysts or materials with unique electronic or optical properties. The synthesis of polymers incorporating the 1,2-dimethylphenanthrene unit is another potential area of development, where the rigidity and aromaticity of the phenanthrene core could be exploited to create polymers with high thermal stability or specific optoelectronic functions.

Although concrete examples of 1,2-dimethylphenanthrene-based materials and ligand systems are not yet widely reported, the fundamental properties of this molecule suggest a promising future for its application in these advanced fields.

Q & A

Q. What are the common synthetic routes for 1,2-dimethylphenanthrene, and how do reaction conditions influence product yield and purity?

The synthesis of 1,2-dimethylphenanthrene typically employs Friedel-Crafts alkylation of phenanthrene using methyl halides or alkylating agents, as well as photochemical reactions or selective hydrogenation of polycyclic aromatic hydrocarbons (PAHs) . Reaction conditions such as temperature, catalyst choice (e.g., Lewis acids for Friedel-Crafts), and solvent polarity critically affect yield and purity. For example, excess methylating agents can lead to over-alkylation, while controlled photochemical conditions minimize side reactions. Purification often requires chromatographic separation due to the presence of structurally similar PAHs .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of 1,2-dimethylphenanthrene?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): Proton NMR distinguishes methyl group positions (e.g., ¹H shifts at δ 2.3–2.6 ppm for methyl protons) and aromatic ring coupling patterns .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 206.28 (C₁₆H₁₄) and fragmentation patterns indicative of methyl-substituted phenanthrene .

- Infrared (IR) Spectroscopy: Absorptions near 3050 cm⁻¹ (aromatic C–H) and 2900 cm⁻¹ (methyl C–H) validate the structure .

Q. How is 1,2-dimethylphenanthrene detected and quantified in environmental samples, and what challenges exist in isomer differentiation?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard, with quantification using internal standards like deuterated PAHs. Challenges arise from co-eluting isomers (e.g., 1,2- vs. 1,4-dimethylphenanthrene) due to similar retention times. Advanced methods like tandem MS (MS/MS) or chiral stationary phases improve specificity. For example, Standard Reference Material® 1650b reports 1,2-dimethylphenanthrene at 6.3 ± 0.5 μg/g in diesel particulate matter .

Advanced Research Questions

Q. How do steric effects from methyl groups influence the crystal packing efficiency and polymorphism of dimethylphenanthrene isomers?

The 1,2-methyl substitution introduces steric hindrance, reducing packing efficiency and leading to low-density crystal structures (~1.20–1.25 g/cm³). Computational studies on 4,5-dimethylphenanthrene (structurally analogous) reveal sparse energy landscapes with few low-energy minima due to chirality and non-planarity. Only two polymorphs are stable within 10 kJ/mol of the experimental structure, attributed to weak van der Waals interactions between methyl groups .

Q. What computational strategies are recommended for predicting crystal structures of sterically hindered PAHs like 1,2-dimethylphenanthrene?

Evolutionary algorithms (e.g., GAtor) with niching fitness functions outperform traditional energy-based methods. Niching promotes exploration of narrow energy funnels by penalizing oversampled regions, crucial for chiral and sterically hindered systems. Hierarchical reranking using density functional theory (DFT) with many-body dispersion (MBD) corrections improves accuracy. For 4,5-dimethylphenanthrene, this approach identified the experimental structure as the global minimum .

Q. What role do dimethylphenanthrene maturity indices (DMPI) play in assessing organic matter diagenesis, and how are these indices experimentally determined?

DMPI indices (e.g., DMPI 1 and 2) track isomerization (α→β) in dimethylphenanthrenes, reflecting thermal maturity in petroleum geochemistry. They are quantified via GC-MS by measuring ratios of thermally stable isomers (e.g., 1,2- vs. 3,5-dimethylphenanthrene). Factor analysis of these indices explains ~18–30% variance in maturity datasets, though co-elution of isomers requires high-resolution separation .

Q. Methodological Recommendations

- Synthetic Optimization: Use controlled Friedel-Crafts conditions with AlCl₃ catalysis and inert atmospheres to minimize side reactions .

- Computational Modeling: Combine evolutionary algorithms (GAtor) with DFT-MBD for accurate crystal structure predictions of hindered PAHs .

- Environmental Analysis: Employ GC-MS/MS with isotopic dilution for isomer-specific quantification in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.